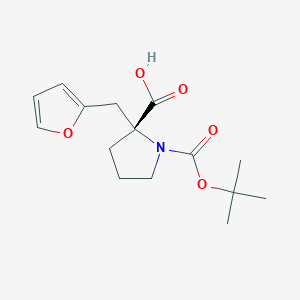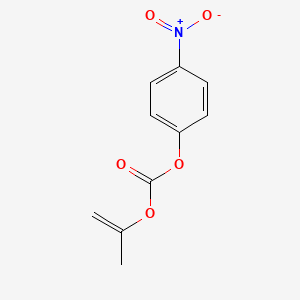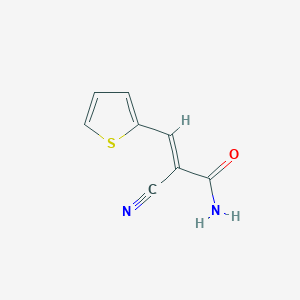
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Overview
Description
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide, also known as OTDA, is a chemical compound made of 17 carbon atoms, an amide group, and a 2-oxooxolan-3-yl group. It is a type of N-acyl-alpha amino acid and derivative, which are compounds containing an alpha amino acid (or a derivative thereof) bearing an acyl group at its terminal nitrogen atom .
Synthesis Analysis
OTDA is a relatively new discovery and was first synthesized in 2003 by Saito et al. It is produced by the Sin system in the soil bacterium Sinorhizobium meliloti . The Sin system produces 6 known variants of AHLs, and OTDA is one of them .Molecular Structure Analysis
The molecular structure of OTDA is complex. It is a monocarboxylic acid amide that is tetradecanamide substituted by an oxo group at position 3 and a (3S)-2-oxotetrahydrofuran-3-yl group at the N atom . You can view an interactive 3D depiction of the molecule from the PQR .Scientific Research Applications
1. Crystal Structure Analysis
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide compounds are significant in crystallography, contributing to the understanding of molecular and crystal structures. For example, research on related compounds like bis[(5-oxooxolan-3-yl)triphenylphosphanium] hexaiodidotellurate(IV) has provided insights into molecular interactions and geometries in crystal structures, including the understanding of bond lengths and angles, and the nature of intermolecular interactions such as C—H⋯I interactions (Närhi, Oilunkaniemi, & Laitinen, 2014).
2. Electrochemical Applications
These compounds find applications in electrochemistry, particularly in the development of sensors for biological and chemical analyses. For instance, derivatives of this compound class have been designed for the selective quantification of hydrogen peroxide (H2O2) in the brain, which is crucial for understanding diseases like Parkinson's. This involves the synthesis of specific probes that react with H2O2 and convert electrochemical signals from inactive to active, facilitating accurate measurement in biological contexts (Luo et al., 2022).
3. Synthesis and Pharmaceutical Applications
The compound and its derivatives are also essential in the synthesis of various pharmaceuticals. They serve as precursors or intermediates in the preparation of drugs with antimicrobial properties. For example, derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, proving potent against certain microbial strains. These compounds also show promise in the development of oral drug candidates, as their ADMET parameters indicate good drug-like properties (Tiwari et al., 2018).
4. Materials Science and Catalysis
In materials science and catalysis, these compounds are involved in the design of catalysts and new materials. For instance, they have been used in the synthesis and characterization of novel materials with potential applications in luminescence and catalysis. This includes the study of their molecular and electronic structures, which is crucial for developing new catalytic processes and materials with unique properties (Laufer et al., 2013).
Mechanism of Action
Target of Action
N-(3-Oxotetradecanoyl)-DL-homoserine lactone, also known as 3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide, primarily targets the biological membranes . It interacts with these membranes and modulates their properties, which in turn affects the function of membrane proteins .
Mode of Action
This compound interacts with its targets, the biological membranes, causing significant modulation of the membrane dipole potential . This interaction fits simple hyperbolic binding models with membrane affinity increasing with acyl chain length . It is capable of direct interaction with the plasma membrane .
Biochemical Pathways
The compound is involved in the quorum sensing signaling pathways . It is produced by Pseudomonas aeruginosa and is highly efficient in altering lipid-ordered domains . It is also involved in the activation of the receptor-interacting protein kinase 1 (RIPK1) pathway .
Pharmacokinetics
Its ability to interact with biological membranes suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the alteration of lipid-ordered domains, also known as lipid rafts . This alteration impacts nearly all membrane protein functions . It also induces receptor-interacting protein kinase 1-dependent apoptosis .
properties
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFJJDSGBAAUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346128 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Oxotetradecanoyl)-DL-homoserine lactone | |
CAS RN |
503610-29-5 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![4-[5-[(4-Fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039092.png)




![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)





![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)
![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)